molecular formula C21H35N5O B6916970 N-cyclopropyl-2-[4-(4-ethyl-1,2,4-triazol-3-yl)piperidin-1-yl]-N-(4-methylcyclohexyl)acetamide

N-cyclopropyl-2-[4-(4-ethyl-1,2,4-triazol-3-yl)piperidin-1-yl]-N-(4-methylcyclohexyl)acetamide

Cat. No.: B6916970
M. Wt: 373.5 g/mol
InChI Key: ABSKRIJQQYXBRO-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-[4-(4-ethyl-1,2,4-triazol-3-yl)piperidin-1-yl]-N-(4-methylcyclohexyl)acetamide is a complex organic compound with a unique structure that includes a cyclopropyl group, a triazole ring, and a piperidine ring

Properties

IUPAC Name

N-cyclopropyl-2-[4-(4-ethyl-1,2,4-triazol-3-yl)piperidin-1-yl]-N-(4-methylcyclohexyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H35N5O/c1-3-25-15-22-23-21(25)17-10-12-24(13-11-17)14-20(27)26(19-8-9-19)18-6-4-16(2)5-7-18/h15-19H,3-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABSKRIJQQYXBRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NN=C1C2CCN(CC2)CC(=O)N(C3CCC(CC3)C)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H35N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-[4-(4-ethyl-1,2,4-triazol-3-yl)piperidin-1-yl]-N-(4-methylcyclohexyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions.

    Piperidine Ring Formation: The piperidine ring is usually formed via a reductive amination reaction.

    Cyclopropyl Group Introduction: The cyclopropyl group can be introduced through a cyclopropanation reaction using a diazo compound and a metal catalyst.

    Final Coupling: The final step involves coupling the triazole and piperidine intermediates with the cyclopropyl group under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-[4-(4-ethyl-1,2,4-triazol-3-yl)piperidin-1-yl]-N-(4-methylcyclohexyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: This compound could be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Biology: It may be used in studies involving cell signaling pathways or as a tool to modulate biological processes.

    Materials Science: The unique structure of this compound could make it useful in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-[4-(4-ethyl-1,2,4-triazol-3-yl)piperidin-1-yl]-N-(4-methylcyclohexyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, depending on the context of its use. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-2-[4-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]-N-(4-methylcyclohexyl)acetamide
  • N-cyclopropyl-2-[4-(4-ethyl-1,2,4-triazol-3-yl)piperidin-1-yl]-N-(4-ethylcyclohexyl)acetamide

Uniqueness

N-cyclopropyl-2-[4-(4-ethyl-1,2,4-triazol-3-yl)piperidin-1-yl]-N-(4-methylcyclohexyl)acetamide is unique due to its specific combination of functional groups and ring structures. This uniqueness can result in distinct chemical properties and biological activities compared to similar compounds.

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